molecular formula C6H8S B1329412 2-Ethylthiophene CAS No. 872-55-9

2-Ethylthiophene

Cat. No. B1329412
CAS RN: 872-55-9
M. Wt: 112.19 g/mol
InChI Key: JCCCMAAJYSNBPR-UHFFFAOYSA-N
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Description

2-Ethylthiophene is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The ethyl group in 2-ethylthiophene indicates that an ethyl substituent is attached to the second carbon of the thiophene ring.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-aminothiophene derivatives, which involves the reaction of carbonyl compounds with malononitrile and elemental sulfur . Additionally, the synthesis of oligothiophenes, such as terthiophene derivatives, has been reported using electrochemistry and other characterization techniques . These methods highlight the versatility in synthesizing thiophene derivatives, which can be tailored for specific electronic and structural properties.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by substituents. For example, the crystal structure of a 2-aminothiophene derivative shows intramolecular hydrogen bonding that influences the molecular conformation . Similarly, the structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline has been studied using spectroscopic methods and theoretical calculations, revealing insights into the molecular geometry and electronic structure . These studies demonstrate the importance of molecular structure analysis in understanding the properties of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electropolymerization, which can lead to the formation of conductive polymers with interesting electrochemical and electronic properties . The reactivity of different positions on the thiophene ring can be exploited to synthesize regioregular oligomers or polymers with specific properties . Additionally, the functionalization of thiophene derivatives, such as the introduction of sulphonate groups, can lead to materials with cation-exchange properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the introduction of substituents can affect the conjugation length and energy gap, which in turn influences the electronic properties and film microstructures of semiconductor materials . The redox properties of oligothiophenes can also be unusual, as demonstrated by the ability of certain derivatives to be both oxidized and reduced . These properties are crucial for applications in organic electronics, such as organic field-effect transistors, where high carrier mobility and good environmental stability are desired .

Scientific Research Applications

Antimicrobial Activity

2-Ethylthiophene and its derivatives demonstrate significant biological activities, including antimicrobial properties. For instance, newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained from reactions involving 2-aminothiophenes, have shown promising antibacterial activity. These compounds were characterized by spectral analysis and evaluated using the minimum inhibitory concentration (MIC) method, highlighting their potential in antimicrobial applications (Prasad et al., 2017).

Electrochemical Applications

The electrochemical synthesis and properties of poly(3,4-ethylenedioxythiophene) from precursors like 2,2′-Ethylenedioxybithiophene have been explored. This process involves electropolymerization, leading to polymers with characteristics similar to the parent poly(3,4-ethylenedioxythiophene), but with a lower required polymerization potential. Such developments are significant in the field of electrochemistry (Akoudad & Roncali, 1998).

Photodetector Enhancement

Modified 3,4-ethylenedioxythiophene has been employed as a conjugated side chain in polymer photodetectors. This modification significantly reduces the dark current of these detectors while maintaining their photovoltaic properties, enhancing their detectivities. This approach can be applied to various conjugated polymers, extending their photoresponse range from UV to NIR (Zhang et al., 2015).

Conductivity and Electronic Properties

Studies on the electrochemical polymerization of 3-methylthiophene and its comparison with polythiophene and poly(3-ethylthiophene) have shown variations in conductivity and electronic properties among these materials. Such research provides insights into the steric and electronic effects of substituents and their compatibility with theoretical models, impacting the development of conducting polymers (Sato et al., 1986).

Hydrogenation Processes

The hydrogenation of thiophen and 2-ethylthiophen to their respective 2,5-dihydrothiophens involves a mechanism that includes the protonation of the thiophen ring to form a thiophenium ion, followed by electron transfer from zinc and a second proton from an acid. This process is crucial in understanding the chemical transformations of thiophenes, with potential implications in various industrial applications (Lyakhovetsky et al., 1980).

Oxidation Reactions

Research on the liquid-phase oxidation of 2-ethyl-5-methylthiophene has revealed insights into the effect of various reactant concentrations on the oxidation process. This study has isolated 2-acetyl-5-methylthiophene as the primary product, offering a comparative perspective on the reactivities of 2-ethylthiophene and its derivatives, which is valuable in organic synthesis and chemical engineering (Shchedrinskaya et al., 1977).

Conducting Polymer Materials

Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives have seen applications in various fields due to their antistatic properties and use as electrode materials in solid electrolyte capacitors. The synthesis methods of PEDT and its applications in areas such as EMI, radar-absorbing materials, and other fields have been a focus of research, indicating the material's versatility and importance in the realm of conducting polymers (Shao-shuai, 2006).

Heterocyclization and Dehydrocyclization

Studies have shown that in the presence of a chromium-containing catalyst, 2-ethylthiophene and related compounds can be transformed into various alkylthiophenes and aromatic hydrocarbons. This research highlights the significance of heterocyclization and dehydrocyclization reactions in the chemical transformation of thiophenes, contributing to the understanding of catalytic processes in organic chemistry (Ryashentseva et al., 1985).

Safety And Hazards

2-Ethylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation .

properties

IUPAC Name

2-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCCMAAJYSNBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862452
Record name 2-Ethylthiophene
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Molecular Weight

112.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

133.00 °C. @ 760.00 mm Hg
Record name 2-Ethylthiophene
Source Human Metabolome Database (HMDB)
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Solubility

0.292 mg/mL at 25 °C
Record name 2-Ethylthiophene
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Product Name

2-Ethylthiophene

CAS RN

872-55-9, 52006-63-0
Record name 2-Ethylthiophene
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Record name 2-Ethylthiophene
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Record name Ethylthiophene
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Record name 2-Ethylthiophene
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Record name 2-ethylthiophene
Source European Chemicals Agency (ECHA)
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Record name 2-ETHYLTHIOPHENE
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Record name 2-Ethylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
943
Citations
V Antón, B Giner, H Artigas, I Gascón… - Journal of Chemical & …, 2018 - ACS Publications
… thermophysical comparative study of 2-ethylthiophene and 2-… 2-ethylfuran and 2-ethylthiophene published in the scientific … already been reported for 2-ethylthiophene. Levi and Nicholls (…
Number of citations: 7 pubs.acs.org
FF Chang, WQ Li, FD Feng, W Huang - Inorganic Chemistry, 2019 - ACS Publications
… In summary, a new extended dialdehyde H 2 tdd with the 2-ethylthiophene pendant arm has been synthesized and reacted with three kinds of diamines to produce corresponding Schiff-…
Number of citations: 10 pubs.acs.org
WS Trahanovsky, DL Miller, Y Wang - The Journal of Organic …, 1997 - ACS Publications
… (0.051 mol) of 2-ethylthiophene was recovered (81%). The bp 28 and 1 H NMR 29 spectrum are in accord with published data. To 4.0 g (0.0357 mol) of distilled 2-ethylthiophene in 9:1 …
Number of citations: 16 pubs.acs.org
C Calin, C Leostean, AR Trifoi, EE Oprescu, E Wiita… - Scientific Reports, 2021 - nature.com
… of thiophene, 2-ethylthiophene and benzothiophene (2380 … 2-ethylthiophene. A mutual inhibition effect between sulfur compounds was also observed when thiophene, 2-ethylthiophene …
Number of citations: 3 www.nature.com
X Wang, W Xu, Y Li, J Wang, F He - Fluid Phase Equilibria, 2016 - Elsevier
… Giles [5] reported its VLE data, 2-ethylthiophene+2, 2, 4-… equilibrium for binary system of 2-ethylthiophene + n-octane at … n-decane, 2-ethylthiophene + n-decane and 2-ethylthiophene + …
Number of citations: 5 www.sciencedirect.com
Y Ha, Y Li - Journal of Porous Materials, 2015 - Springer
The alkylation of 2-ethylthiophene with vinyltoluene in the model crack C 9 fraction over tungstophosphoric acid supported on four solids (SiO 2 , nanoSiO 2 , TiO 2 and nanoTiO 2 ) was …
Number of citations: 4 link.springer.com
TB Patrick, JM Disher, WJ Probst - Journal of Organic Chemistry, 1972 - ACS Publications
… After many attempts to prepare 1 by dehydrohalogenation of a, a-dichloro-2-ethylthiophene using described literature procedures2 were found to give only small amounts of impure 1, …
Number of citations: 23 pubs.acs.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
… 2-ethylthiophene … Diels-Alder reactions14^18 of Simethyl- or 2-ethylthiophene with 2-methyl-, 2,5-dimethyl-, and 2-ethylthiophene gave the adducts (147), which lost …
Number of citations: 38 pubs.acs.org
P Leflaive, JL Lemberton, G Perot, C Mirgain… - Applied Catalysis A …, 2002 - Elsevier
… Tetrahydrothiophene, methylthiophenes, 2-ethylthiophene and the n-hexylthiophenes were … Desulfurization was not observed with methylthiophenes and 2-ethylthiophene, while this …
Number of citations: 107 www.sciencedirect.com
M Steinmetz, K Ueda, S Grimme… - Chemistry–An Asian …, 2012 - Wiley Online Library
… 4b We also found that 2-ethylthiophene reacted with PhB(OH) 2 9 under oxidative Pd(OAc) 2 /bipyridyl catalysis using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) 10 , 11 as …
Number of citations: 65 onlinelibrary.wiley.com

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